![molecular formula C9H6N4O B121100 [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 150454-83-4](/img/structure/B121100.png)

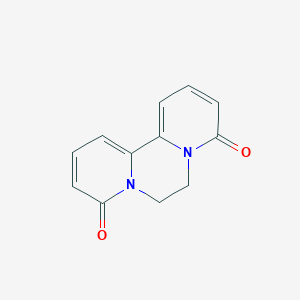

[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one

Übersicht

Beschreibung

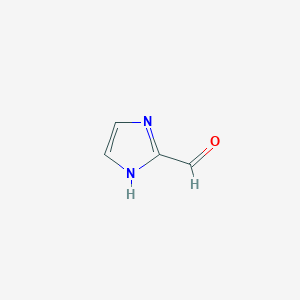

[1,2,4]Triazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a fused ring system that includes a triazole and a quinoxaline moiety, which contributes to its unique chemical properties and potential therapeutic applications .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

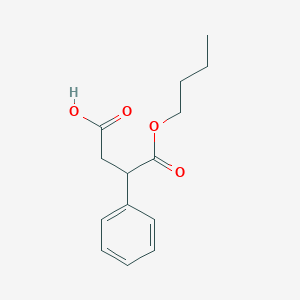

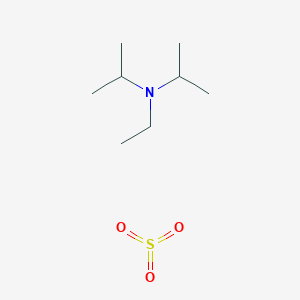

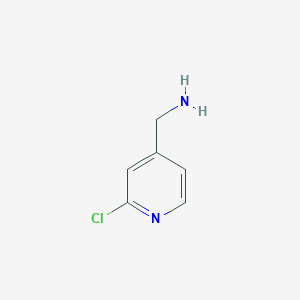

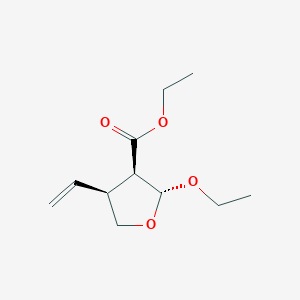

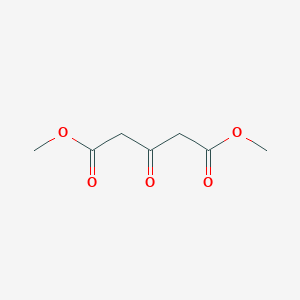

Die Synthese von [1,2,4]Triazolo[1,5-a]chinoxalin-4(5H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 4-Chlor-8-methyl[1,2,4]triazolo[4,3-a]chinoxalin-1-amin mit verschiedenen Aminen und Triazol-2-thiolen durch aromatische nucleophile Substitution . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol und die Anwendung von Wärme, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für [1,2,4]Triazolo[1,5-a]chinoxalin-4(5H)-on nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungsverfahren wie Umkristallisation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[1,2,4]Triazolo[1,5-a]chinoxalin-4(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an die Triazol- oder Chinoxalinringe gebundenen funktionellen Gruppen modifizieren.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen . Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Chinoxalinderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Triazolring einführen können .

Wissenschaftliche Forschungsanwendungen

[1,2,4]Triazolo[1,5-a]chinoxalin-4(5H)-on hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

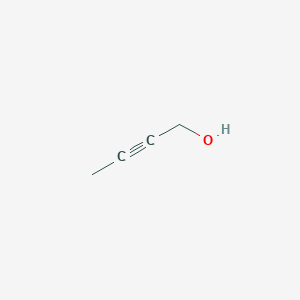

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von [1,2,4]Triazolo[1,5-a]chinoxalin-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es die PCAF-Bromodomäne hemmt, die an der Regulation der Genexpression beteiligt ist . Diese Hemmung kann zu einer Unterdrückung des Wachstums und der Proliferation von Krebszellen führen . Darüber hinaus wird die antimikrobielle Aktivität der Verbindung auf ihre Fähigkeit zurückgeführt, die Integrität der Zellmembran von pathogenen Organismen zu stören .

Wirkmechanismus

The mechanism of action of [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PCAF bromodomain, which is involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogenic organisms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

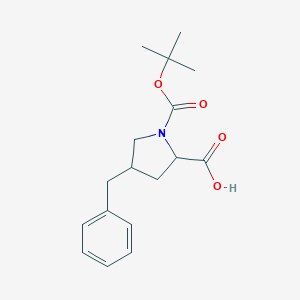

[1,2,4]Triazolo[4,3-a]chinoxalin: Diese Verbindung teilt ein ähnliches kondensiertes Ringsystem und zeigt vergleichbare biologische Aktivitäten.

[1,2,4]Triazino[4,3-a]chinoxalin: Eine weitere verwandte Verbindung mit potenziellen Antikrebs- und antimikrobiellen Eigenschaften.

Einzigartigkeit

Was [1,2,4]Triazolo[1,5-a]chinoxalin-4(5H)-on von ähnlichen Verbindungen abhebt, ist seine spezifische strukturelle Konfiguration, die zu seiner einzigartigen chemischen Reaktivität und biologischen Aktivität beiträgt. Das Vorhandensein von Triazol- und Chinoxalinringen in einem kondensierten System verstärkt seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung in der pharmazeutischen Chemie macht .

Eigenschaften

IUPAC Name |

5H-[1,2,4]triazolo[1,5-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c14-9-8-10-5-11-13(8)7-4-2-1-3-6(7)12-9/h1-5H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIMIUHARCZWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NC=NN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435607 | |

| Record name | [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150454-83-4 | |

| Record name | [1,2,4]Triazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150454-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

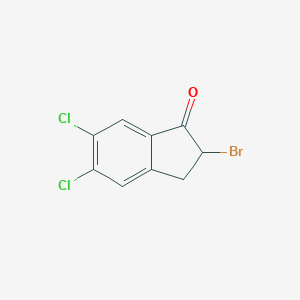

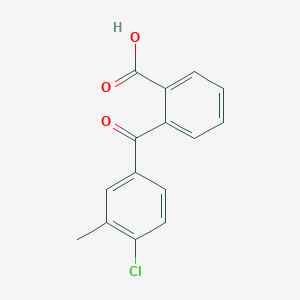

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)